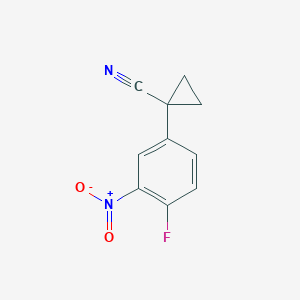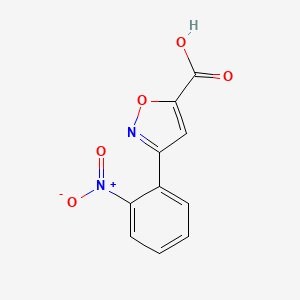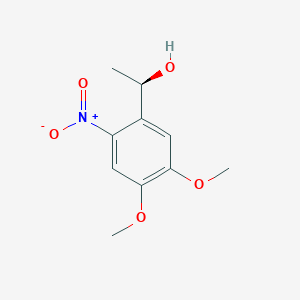
(R)-1-(4,5-Dimethoxy-2-nitrophenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol is an organic compound that features a nitrophenyl group substituted with two methoxy groups and an ethan-1-ol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol typically involves the nitration of a dimethoxybenzene derivative followed by a reduction process to introduce the ethan-1-ol group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as chromatography, ensures the final product’s purity.
化学反応の分析
Types of Reactions
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine, which can further participate in substitution reactions.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas with a palladium catalyst for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions include:
- Aldehydes and carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from substitution reactions.
科学的研究の応用
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor to pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism by which (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the methoxy groups may influence the compound’s solubility and membrane permeability.
類似化合物との比較
Similar Compounds
- (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol can be compared with other nitrophenyl derivatives, such as:
- 4,5-dimethoxy-2-nitrobenzyl alcohol
- 4,5-dimethoxy-2-nitrophenylethanamine
Uniqueness
The uniqueness of (1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethan-1-ol lies in its specific stereochemistry and the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activity.
特性
分子式 |
C10H13NO5 |
|---|---|
分子量 |
227.21 g/mol |
IUPAC名 |
(1R)-1-(4,5-dimethoxy-2-nitrophenyl)ethanol |
InChI |
InChI=1S/C10H13NO5/c1-6(12)7-4-9(15-2)10(16-3)5-8(7)11(13)14/h4-6,12H,1-3H3/t6-/m1/s1 |
InChIキー |
KMRZADDYRLREOY-ZCFIWIBFSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
正規SMILES |
CC(C1=CC(=C(C=C1[N+](=O)[O-])OC)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butylN-[2-amino-1-(3-bromo-2-fluorophenyl)ethyl]carbamate](/img/structure/B13590246.png)
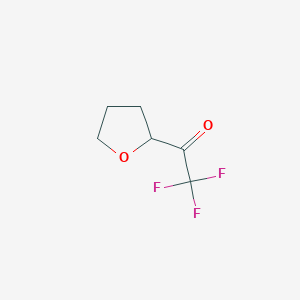
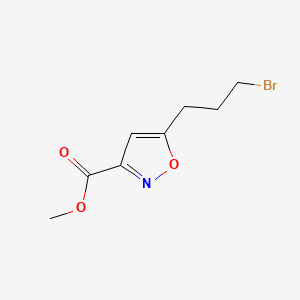
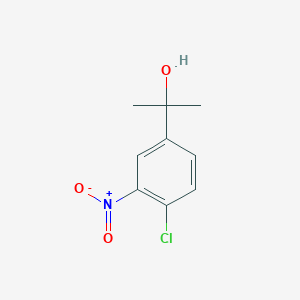
![Tert-butyl2,2,4-trioxo-2lambda6-thia-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13590281.png)
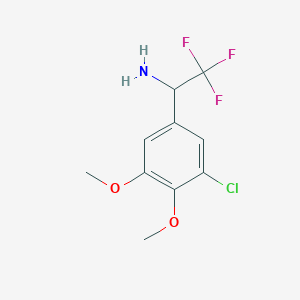
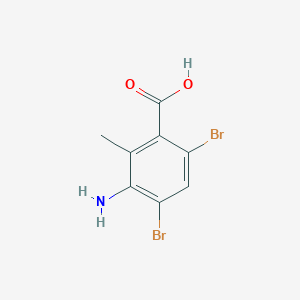
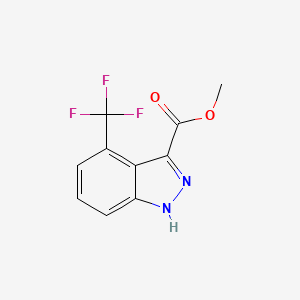
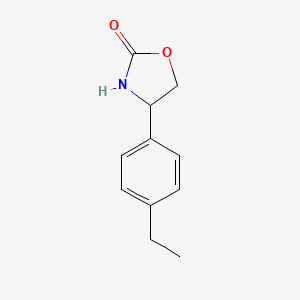
![2-Fluoro-3-oxa-5-azatricyclo[6.1.1.0,1,5]decan-4-one](/img/structure/B13590313.png)
